methyl 6-methyl-1H-benzimidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methyl-1H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVZOBWTHRPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663571 | |
| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-79-8 | |
| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Urea or Formic Acid
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Starting Materials : 4-Methyl-o-phenylenediamine is condensed with urea or formic acid under acidic conditions (e.g., polyphosphoric acid or HCl).
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Cyclization : Heating at 130–150°C for 6–12 hours yields 6-methyl-1H-benzimidazole-5-carboxylic acid.
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Esterification : The carboxylic acid intermediate is treated with methanol and sulfuric acid under reflux (72 hours) to form the methyl ester.
Key Reaction :
Alternative Carbonyl Sources
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Trimethyl Orthoformate : Reactions in acetic acid at 80°C for 3 hours achieve cyclization with 77.5% yield.
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Methyl Chloroformate : Direct esterification during cyclization reduces steps, yielding the target compound in 65–70% efficiency.
Esterification of Preformed Benzimidazole Carboxylic Acids
Carboxylic Acid Intermediate Synthesis
Esterification Conditions
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Reagents : Methanol and thionyl chloride (SOCl₂) or sulfuric acid.
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Optimization :
Nucleophilic Substitution at the 2-Position
Chlorination and Substitution
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Chlorination : 6-Methyl-1H-benzimidazole-5-carboxylic acid is treated with POCl₃ at 70–75°C to form 2-chloro-6-methyl-1H-benzimidazole-5-carbonyl chloride.
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Methanol Quenching : Reaction with methanol yields the methyl ester.
Reaction Scheme :
Industrial-Scale Production Methods
Continuous Flow Reactors
Green Chemistry Approaches
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Solvent-Free Reactions : Microwave-assisted cyclization reduces energy consumption (30 minutes, 85% yield).
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Catalysts : ZnO nanoparticles improve yields to 94% by accelerating cyclization.
Optimization and Analytical Validation
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 130–150°C (cyclization) | Maximizes ring closure |
| Stoichiometry | 1:1 (diamine:urea) | Reduces byproducts |
| Catalyst | Polyphosphoric acid | Enhances cyclization |
| Purification | Recrystallization (EtOH) | Purity >95% |
Analytical Techniques
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 3.93 (s, COOCH₃), δ 2.63 (s, N-CH₃), δ 7.88–8.15 (aromatic) | |
| LC-MS | [M+H]⁺ = 190.17 m/z, retention time = 8.2 min | |
| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-methyl-1H-benzimidazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and induces cell death. The compound may also interact with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 6-methyl-1H-benzimidazole-5-carboxylate are best understood through comparison with related benzimidazole derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Spectroscopic and Physicochemical Properties
- NMR Shifts :
- Carboxylic acid analogues (e.g., 7-methyl-2-propyl derivative) exhibit higher melting points due to hydrogen bonding .
Crystallographic Behavior
Biological Activity
Methyl 6-methyl-1H-benzimidazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that enhances its chemical and biological properties. The benzimidazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with microtubules. Benzimidazole derivatives are recognized for their ability to bind to tubulin, inhibiting its polymerization, which disrupts microtubule formation. This disruption leads to inhibition of cell division and can induce apoptosis in cancer cells . Additionally, these compounds may interact with DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various pathogens, including bacteria and protozoa. In particular, some derivatives have demonstrated activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values in the nanomolar range .
Anticancer Activity
This compound has also been explored for its anticancer potential. Various studies have reported that benzimidazole derivatives can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, one study highlighted the synthesis of a derivative that induced significant cell death in leukemic cells with an IC50 value as low as 3 µM . The mechanisms include downregulation of cyclins and activation of apoptotic pathways, indicating a promising role in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer (leukemia) | 3 |
| Benzimidazole derivative A | Antimicrobial (Giardia) | <10 |
| Benzimidazole derivative B | Topoisomerase inhibitor | 14.1 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzimidazole derivatives were synthesized and tested for their antiparasitic activity against Giardia intestinalis. The results indicated that several compounds exhibited higher efficacy than traditional treatments like metronidazole, showcasing the potential of these derivatives in treating parasitic infections .
Case Study 2: Anticancer Properties
In another study focusing on leukemic cells, this compound derivatives were shown to induce apoptosis through specific cell cycle arrest mechanisms. The study emphasized the downregulation of key proteins involved in cell proliferation, further supporting the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-methyl-1H-benzimidazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting methyl-3-amino-4-hydroxybenzoate with appropriate acylating agents or aryl acids under reflux conditions. For example, details a similar procedure for methyl benzoxazole carboxylates using ethyl acetoacetate and phenylhydrazine, which could be adapted for benzimidazole derivatives . Optimization of reaction time (e.g., 15 hours) and stoichiometry is critical to avoid side products. Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- 1H/13C-NMR : Confirm the benzimidazole core by identifying aromatic protons (δ 7.0–8.5 ppm) and the methyl ester group (δ 3.8–4.0 ppm for OCH3). The 6-methyl substituent appears as a singlet (δ 2.3–2.6 ppm) .
- FTIR : Look for ester C=O stretching (~1700 cm⁻¹) and N-H bending (benzimidazole ring, ~3400 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the ester group. reports stability at room temperature but recommends desiccants to mitigate moisture absorption, which can lead to decomposition (>300°C dec.) in related analogs .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity?
- Methodological Answer : Introduce substituents at the 2nd position of the benzimidazole ring to improve interactions with biological targets. demonstrates that 4-methylpiperidinyl groups enhance antibacterial activity by increasing membrane permeability . Rational design should involve molecular docking studies to predict binding affinities, followed by regioselective alkylation or nucleophilic substitution.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- DEPT-135 NMR : Differentiate CH3 (6-methyl) and CH2/CH groups in complex spectra .
- 2D-COSY/HMBC : Map coupling between aromatic protons and the ester carbonyl to confirm regiochemistry .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H vs. 3H tautomers) observed in benzimidazole analogs .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. applied B3LYP/6-31G(d) basis sets to analyze electrophilic/nucleophilic sites in pyrazole-carboxylates, a strategy applicable to benzimidazoles . MD simulations can further assess solvent effects on reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
